molecular formula C12H12N2O B8413101 (4-Aminophenyl) (2-pyridyl)methanol

(4-Aminophenyl) (2-pyridyl)methanol

Cat. No.: B8413101
M. Wt: 200.24 g/mol
InChI Key: FJEWOGSQQNYHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminophenyl)(2-pyridyl)methanol is a bifunctional aromatic alcohol featuring a 4-aminophenyl group and a 2-pyridyl group attached to a central methanol moiety. Its structural duality enables applications in medicinal chemistry (e.g., enzyme inhibition, anti-inflammatory activity) and materials science (e.g., coordination polymers, binders) .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(4-aminophenyl)-pyridin-2-ylmethanol

InChI

InChI=1S/C12H12N2O/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H,13H2

InChI Key

FJEWOGSQQNYHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Structural Features Synthesis Methods Key Properties/Applications References
(4-Aminophenyl)(2-pyridyl)methanol -NH₂ (4-aminophenyl), -OH (methanol), 2-pyridyl Likely via catalytic hydrogenation of nitro intermediates or multi-step coupling Medicinal chemistry (enzyme inhibition), coordination chemistry, potential antitumor agents
(4-(2-Pyridyl)phenyl)methanol -OH (methanol), 2-pyridyl (lacks -NH₂) Not specified; likely direct coupling of pyridyl and phenyl groups Intermediate for coordination polymers, limited bioactivity
(1-Adamantyl)(4-aminophenyl)methanol -NH₂ (4-aminophenyl), -OH (methanol), 1-adamantyl (bulky hydrophobic group) Catalytic hydrogenation of nitro precursors with adamantyl substitution Drug design (enhanced membrane solubility via adamantyl, crystal engineering)
Tris-(4-aminophenyl)methanol Three -NH₂ groups, -OH (methanol) Multi-component condensation reactions Binder in lithium-ion batteries (high cross-linking capacity)
(R)-2-[2-(4-Aminophenyl)ethylamino]-1-(2-pyridyl)ethanol -NH₂ (4-aminophenyl), -OH (ethanol), 2-pyridyl, ethylamino side chain Epoxidation followed by amine condensation Anticancer intermediates, chiral drug synthesis
4-(4-Aminophenyl)morpholin-3-one derivatives Morpholinone ring, -NH₂ (4-aminophenyl) Ugi four-component reaction Antimicrobial agents, anti-inflammatory activity (78–88% inhibition in vitro)

Structural and Functional Analysis

  • Hydrogen Bonding vs. Hydrophobicity: The 4-aminophenyl group enhances hydrogen-bonding interactions, critical for protein binding in medicinal applications. However, analogs like (1-adamantyl)(4-aminophenyl)methanol prioritize hydrophobicity via the adamantyl group, improving membrane permeability . Tris-(4-aminophenyl)methanol leverages three -NH₂ groups for industrial cross-linking, contrasting with the single -NH₂ in the parent compound .
  • Coordination Chemistry: The 2-pyridyl group in (4-aminophenyl)(2-pyridyl)methanol facilitates metal coordination, enabling applications in catalysis or sensors. This property is absent in morpholinone derivatives, which rely on heterocyclic oxygen for reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.